molecular formula C21H23N3O3 B2945243 N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-53-8

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2945243
CAS No.: 361182-53-8
M. Wt: 365.433
InChI Key: BCUBXOZIRJFLPJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds that are the subject of extensive investigation in medicinal chemistry due to their wide spectrum of pharmacological activities. This compound is of significant interest for research into the treatment of infectious diseases and cardiovascular conditions. Structurally similar carboxamide-functionalized dihydropyrimidinones have demonstrated notable antifungal efficacy, specifically against Candida albicans strains, suggesting a potential application pathway for this compound in exploring new antifungal agents . Furthermore, the dihydropyrimidinone scaffold is recognized for its relevance in cardiovascular research; closely related molecules have been developed as highly selective, mechanism-based inhibitors of the enzyme myeloperoxidase (MPO), which plays a causal role in inflammatory and cardiovascular diseases . The core DHPM structure is also associated with a range of other bioactivities documented in scientific literature, including antioxidant, anti-inflammatory, and anticancer properties, highlighting its versatility as a privileged structure in drug discovery and pharmacological probe development . Research into this specific compound can provide valuable insights into structure-activity relationships and its potential mechanisms of action in various biological models.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12-6-5-7-17(13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)15-8-10-16(27-4)11-9-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUBXOZIRJFLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 361182-57-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 361182-57-2

Biological Activity

This compound has been studied for various biological activities:

  • Anticancer Activity : Research indicates that pyrimidine derivatives exhibit anticancer properties. The compound has shown potential in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It can modulate inflammatory cytokines and reduce oxidative stress in cellular models .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, indicating potential applications in treating neurodegenerative diseases by reducing neuronal apoptosis and oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Conventional Heating : Traditional methods involve refluxing the reactants in organic solvents under controlled temperatures to facilitate the formation of the tetrahydropyrimidine ring structure.
  • Microwave-Assisted Synthesis : This modern approach enhances reaction rates and yields by utilizing microwave irradiation, which provides uniform heating and can lead to greener synthesis practices .
  • Green Chemistry Techniques : Recent advancements focus on using eco-friendly solvents and reagents to minimize environmental impact during synthesis while maintaining high efficiency and yield .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Study 2 Reported antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 3 Investigated neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it with analogs bearing modifications in substituents, functional groups, or stereoelectronic properties. Below is a systematic analysis:

Substituent Effects on the Aromatic Rings

  • N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): The 2,4-dimethylphenyl group (vs. 2,3-dimethyl in the target compound) introduces steric and electronic differences. The 3-nitrophenyl substituent (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in the target compound.
  • 4-(2-Bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Bromine (bulky, polarizable) and fluorine (electronegative) substituents alter lipophilicity and electronic distribution. The 2-thioxo group (vs.

Functional Group Modifications

  • N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():

    • Ethoxy (bulkier than methoxy) and chloro substituents increase lipophilicity, which may improve membrane permeability but could elevate toxicity risks. The chloro group’s electron-withdrawing nature might enhance reactivity in electrophilic environments .
  • However, the dichlorobenzylidene moiety may introduce steric hindrance .

Melting Points and Solubility

  • Thioxo analogs (e.g., 9c , m.p. 281–283°C) generally have higher melting points than oxo derivatives, suggesting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .
  • The target compound’s methoxy groups may enhance solubility in polar solvents compared to nitro- or chloro-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

The compound is synthesized via the Biginelli reaction, a multicomponent approach involving a urea derivative, β-ketoester, and substituted aldehydes. Key steps include:

  • Reagent ratios : A 1:1:1 molar ratio of aldehyde (e.g., 4-methoxybenzaldehyde), urea derivative (e.g., N-(2,3-dimethylphenyl)urea), and β-ketoester (e.g., methyl acetoacetate) under acidic conditions (HCl or Lewis acids like FeCl₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Table 1: Key Spectroscopic Data

Technique Characteristic Signals
¹H NMR (DMSO-d₆)δ 2.15 (s, 3H, CH₃), δ 3.75 (s, 3H, OCH₃), δ 6.85–7.40 (m, aromatic H)
¹³C NMRδ 165.2 (C=O), δ 152.1 (pyrimidine C2), δ 55.8 (OCH₃)
IR1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy)

Q. What methods are recommended for structural characterization?

  • X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonds between N-H and carbonyl groups). For example, dihedral angles between aromatic substituents and the pyrimidine core typically range from 12° to 86°, influencing packing efficiency .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~434.5 g/mol).

Q. How can preliminary biological activity be assessed?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). IC₅₀ values for related compounds range from 25–50 µM .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

Substituent positioning on the pyrimidine ring is critical. Strategies include:

  • Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics (e.g., 80°C, 30 minutes vs. 24 hours reflux) .
  • Lewis acid catalysts : FeCl₃ enhances regioselectivity for the 4-(4-methoxyphenyl) group over competing isomers. Confirm via 2D NMR (NOESY for spatial proximity analysis) .

Q. How should contradictory bioactivity data between analogs be resolved?

Contradictions often arise from substituent electronic effects. For example:

  • Electron-donating groups (e.g., methoxy) enhance antifungal activity but reduce solubility.
  • Electron-withdrawing groups (e.g., trifluoromethyl) improve bioavailability but may lower potency.

Table 2: Substituent Impact on Bioactivity

Substituent (R) Antimicrobial IC₅₀ (µM) LogP
4-OCH₃28 ± 33.2
4-CF₃45 ± 54.1
4-Cl32 ± 43.8
Data derived from analogs in

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding to fungal CYP51 (lanosterol demethylase). The methoxyphenyl group shows strong hydrophobic interactions with the enzyme’s active site .
  • DFT calculations : Analyze charge distribution (e.g., Mulliken charges) to optimize hydrogen-bonding capacity at the carboxamide moiety .

Q. How can crystallographic data resolve stability issues in formulation?

Polymorphic forms (e.g., monoclinic vs. orthorhombic) impact solubility and thermal stability. Techniques include:

  • DSC/TGA : Monitor melting points (e.g., 180–220°C) and decomposition profiles.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O bonds contribute 15–20% to crystal packing) .

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